molecular formula C14H17N7O B2669372 3-({7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-1-ol CAS No. 1286718-93-1

3-({7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-1-ol

货号: B2669372
CAS 编号: 1286718-93-1
分子量: 299.338
InChI 键: KOMNAYLNYVSGSN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-({7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-1-ol is a triazolo[4,5-d]pyrimidine derivative characterized by a 4-methylphenylamino substituent at the 7-position and a propanolamine chain at the 5-position. The triazolo[4,5-d]pyrimidine core is a privileged scaffold in medicinal chemistry, often associated with modulation of purinergic receptors (e.g., adenosine or P2Y12 receptors) due to structural mimicry of adenine .

属性

IUPAC Name

3-[[7-(4-methylanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O/c1-9-3-5-10(6-4-9)16-12-11-13(20-21-19-11)18-14(17-12)15-7-2-8-22/h3-6,22H,2,7-8H2,1H3,(H3,15,16,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMNAYLNYVSGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-({7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-1-ol typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors to form the triazolopyrimidine core, followed by functionalization to introduce the 4-methylphenylamino and propanol groups. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

化学反应分析

Types of Reactions

3-({7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various alkyl or aryl groups to the amino moieties .

作用机制

The mechanism of action of 3-({7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-1-ol involves its interaction with specific molecular targets. The triazolopyrimidine core can inhibit enzymes such as cyclin-dependent kinases, which play a role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of inflammatory mediators like prostaglandins and cytokines .

相似化合物的比较

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight Biological Target/Activity Key Reference
Target Compound Triazolo[4,5-d]pyrimidine 7-(4-methylphenyl)amino; 5-propanolamine C₁₆H₁₈N₈O 354.37* Not explicitly stated []
Ticagrelor (BRILINTA®) Triazolo[4,5-d]pyrimidine 7-cyclopropylamino; 5-propylthio; cyclopentyl C₂₃H₂₈F₂N₆O₄S 522.57 P2Y12 ADP receptor antagonist [7, 10]
Vipadenant Triazolo[4,5-d]pyrimidine 7-furan-2-yl; 3-(4-amino-3-methylphenyl)methyl C₁₆H₁₅N₇O 345.35 Adenosine receptor antagonist [8]
2-(4-{7-[(4-Methylphenyl)amino]-...ethanol Triazolo[4,5-d]pyrimidine 7-(4-methylphenyl)amino; 5-piperazinyl-ethanol C₁₇H₂₂N₈O 354.42 Not explicitly stated [3]

*Calculated based on molecular formula.

Key Observations:

Core Modifications: The target compound shares the triazolo[4,5-d]pyrimidine core with Ticagrelor and Vipadenant but lacks the cyclopentyl (Ticagrelor) or furan (Vipadenant) groups. Compared to the piperazinyl-ethanol analog (), the target compound replaces the piperazine ring with a linear propanolamine chain, which may alter binding kinetics and solubility .

Functional Group Impact: Propylthio vs. Propanolamine: Ticagrelor’s 5-propylthio group enhances lipophilicity and P2Y12 binding, while the target compound’s 5-propanolamine introduces hydrogen-bonding capacity, possibly favoring solubility and alternative targets . Cyclopropane vs. Linear Chains: Ticagrelor’s cyclopropane-linked amino group optimizes receptor fit, whereas the target compound’s linear propanolamine may prioritize metabolic stability over affinity .

Key Findings:

  • Synthetic Accessibility: The target compound’s simpler substituents (4-methylphenyl, propanolamine) suggest easier synthesis compared to Ticagrelor’s stereochemically complex cyclopropane .
  • Receptor Selectivity: Vipadenant’s furan and bulky 3-substituent confer adenosine receptor selectivity, while the target compound’s propanolamine may shift activity toward kinases or other adenine-binding targets .

Research and Development Implications

The structural flexibility of the triazolo[4,5-d]pyrimidine core allows for diverse pharmacological applications. The target compound’s propanolamine chain positions it as a candidate for further optimization in solubility-driven drug design, contrasting with Ticagrelor’s lipophilic, receptor-specific profile. Future studies should explore:

  • Structure-Activity Relationships (SAR): Systematic substitution at C3 and C5 to evaluate potency against adenosine/P2Y12 receptors .
  • Metabolic Stability: Comparative in vitro assays to assess the impact of the propanolamine group on cytochrome P450 interactions .

生物活性

The compound 3-({7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-1-ol is a triazolopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N8OC_{17}H_{20}N_{8}O with a molecular weight of 352.4 g/mol. The structure features a triazolo-pyrimidine core, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC17H20N8O
Molecular Weight352.4 g/mol
CAS Number1286718-98-6

Anticancer Activity

Recent studies have indicated that compounds similar to 3-({7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-1-ol exhibit significant anticancer properties. For instance, triazolopyrimidine derivatives have been shown to stabilize microtubules, which can lead to reduced cell proliferation in cancerous cells. A study demonstrated that specific modifications to the triazolopyrimidine structure enhanced its ability to stabilize microtubules and reduce axonal dystrophy in neurodegenerative models .

The mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This was evidenced by increased levels of acetylated α-tubulin when treated with the compound in cell-based assays .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at the C7 position significantly influence the biological activity of triazolopyrimidines. For example:

  • Alkoxy substituents at C6 and C7 were found to enhance microtubule-stabilizing properties.
  • The presence of an amine group linked at C7 is critical for metabolic stability and activity .

Case Studies

  • Microtubule Stabilization : In a study involving various triazolopyrimidine derivatives, it was found that certain compounds led to a linear concentration-dependent increase in markers of stable microtubules without affecting total tubulin levels .
  • Neurodegenerative Disease Models : The compound's effectiveness was tested in transgenic mouse models for Alzheimer's disease, where it reduced amyloid-beta plaque deposition .

常见问题

Q. What are the recommended synthetic routes for 3-({7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-1-ol, and how can purity be optimized?

Methodological Answer:

  • Synthetic Protocols : Start with a triazolo[4,5-d]pyrimidine core (common in similar compounds) and introduce substituents via nucleophilic substitution or coupling reactions. For example, highlights using additives like ionic liquids or catalysts to improve yields in triazolo-pyrimidine synthesis .
  • Purity Optimization : Use column chromatography (silica gel, gradient elution) for purification. Monitor purity via HPLC (≥95% purity threshold, as in ) and characterize intermediates with 1H^1H-/13C^{13}C-NMR .
  • Key Considerations : Ensure anhydrous conditions for amino group reactions to avoid byproducts.

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonds, as in ’s triazole-pyrimidine derivative) .
  • Spectroscopy : Use 1H^1H-NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and FT-IR for functional groups (e.g., -NH stretch ~3300 cm1 ^{-1}) .
  • Computational Methods : Perform DFT calculations (B3LYP/6-311G(d,p) basis set) to map electrostatic potential surfaces and predict reactivity sites, as demonstrated in .

Q. What are the best practices for ensuring compound stability during storage?

Methodological Answer:

  • Storage Conditions : Store in airtight containers at –20°C (short-term) or –80°C (long-term) with desiccants. Avoid light exposure (use amber vials) .
  • Stability Monitoring : Conduct periodic HPLC analysis to detect degradation (e.g., hydrolysis of the triazole ring under humid conditions) .
  • Handling : Use inert atmospheres (N2_2/Ar) during weighing to prevent oxidation .

Advanced Research Questions

Q. How can computational methods like DFT predict the compound’s reactivity or interaction with biological targets?

Methodological Answer:

  • Reactivity Prediction : Use DFT to calculate Fukui indices for nucleophilic/electrophilic sites. For example, identified reactive pyrimidine nitrogen atoms using Mulliken charges .
  • Docking Studies : Model interactions with enzymes (e.g., kinases) using AutoDock Vina. Align with structural data from similar compounds in (imidazo-pyrazine derivatives) .
  • Validation : Compare computational binding affinities with experimental IC50_{50} values from kinase assays.

Q. What strategies resolve contradictory bioactivity data across studies (e.g., varying IC50_{50}50​ values)?

Methodological Answer:

  • Assay Standardization : Control variables like buffer pH (e.g., 7.4 vs. 6.5 altering protonation states) and cell line viability (e.g., ’s variability in phosphoribosyltransferase inhibition) .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) alongside enzymatic assays.
  • Meta-Analysis : Pool data from multiple studies (e.g., DrugBank, PubChem) to identify trends, adjusting for covariates like solvent (DMSO concentration ≤0.1%) .

Q. How to design experiments to study environmental fate and ecotoxicological impact?

Methodological Answer:

  • Degradation Studies : Use OECD 307 guidelines to assess hydrolysis/photolysis in simulated environmental matrices (pH 4–9, 25°C) .
  • Bioaccumulation Tests : Measure logP values (e.g., via shake-flask method) and model trophic magnification factors.
  • Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (48-hr LC50_{50}) and algal growth inhibition (72-hr EC50_{50}), referencing ’s framework for abiotic/biotic interactions .

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